molecular formula C5H8F2S B2780656 3-(Difluoromethyl)cyclobutane-1-thiol CAS No. 2503208-26-0

3-(Difluoromethyl)cyclobutane-1-thiol

Cat. No.: B2780656
CAS No.: 2503208-26-0
M. Wt: 138.18
InChI Key: SFLLZIOSOPBMPH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutane-1-thiol is a chemical compound with the CAS Number: 2503208-26-0 . It has a molecular weight of 138.18 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Ion and Radical Rearrangements in Surface Reactions

Research has utilized rearrangement reactions to probe transient intermediates in thiol desulfurization induced by Mo(110), studying the desulfurization of related thiol compounds. This approach has led to insights into the mechanism of surface reactions, identifying thiolate intermediates and indicating facile S-H bond scission on Mo(110). The study provides evidence for the primary pathway of hydrogenolysis without rearrangement for both thiols investigated, highlighting the complexity and subtlety of surface-induced chemical transformations (Wiegand et al., 1996).

Fluorescent and Colorimetric Probes for Thiol Detection

The development of optical probes for thiols, such as cysteine, homocysteine, and glutathione, has been an active area due to their biological significance. Several studies have focused on creating fluorescent or colorimetric sensors for thiols utilizing various unique mechanisms, including Michael addition and cyclization with aldehyde. These advancements facilitate the selective detection of thiols, which is crucial in both basic research and disease diagnosis (Chen et al., 2010); (Jung et al., 2013).

Photocatalysis of [2+2] Enone Cycloadditions

The use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions represents a significant advancement in the field of photocatalysis. This process allows for rapid, high-yielding cyclizations using sunlight as the sole source of irradiation, showcasing the efficiency and potential of light-mediated chemical transformations (Ischay et al., 2008).

Metal-Organic Nanoparticles and Thixotropic Hydrogels

The synthesis of tetrapyridyl cyclobutane and its application in forming metal-organic nanoparticles (NMOPs) within thixotropic hydrogels illustrates the intersection of organic synthesis and materials science. These hydrogels, capable of gelation in water, demonstrate the potential of cyclobutane derivatives in creating novel materials with unique properties, such as nanoscale particle formation and thixotropic behavior (Hamilton et al., 2011).

Thiol Reactive Probes and Chemosensors

The selective detection of thiols using reaction-based probes and sensors is vital for understanding their roles in physiological and pathological processes. Design strategies for fluorescent and colorimetric probes for thiol detection have evolved, incorporating various mechanisms like nucleophilic addition and disulfide bond cleavage. These developments underscore the importance of thiols in biological systems and the need for sensitive and selective detection methods (Peng et al., 2012).

Properties

IUPAC Name

3-(difluoromethyl)cyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLLZIOSOPBMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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